N'-methyl-5-nitrofuran-2-carbohydrazide
Description
N'-methyl-5-nitrofuran-2-carbohydrazide is a nitrofuran-derived carbohydrazide synthesized via condensation of 5-nitrofuran-2-carbaldehyde with methylhydrazine. Key physicochemical properties include:
- Molecular formula: C₆H₆N₄O₄
- Melting point: 302–303°C (decomposition) .
- Spectroscopic data:
- Elemental analysis: C 39.53%, H 1.91%, N 16.55% (matches calculated values for C₁₄H₈ClN₅O₅S₂) .
This compound exhibits a rigid planar structure due to conjugation between the nitrofuran and carbohydrazide moieties, enhancing thermal stability .
Properties
CAS No. |
6333-16-0 |
|---|---|
Molecular Formula |
C6H7N3O4 |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
N'-methyl-5-nitrofuran-2-carbohydrazide |
InChI |
InChI=1S/C6H7N3O4/c1-7-8-6(10)4-2-3-5(13-4)9(11)12/h2-3,7H,1H3,(H,8,10) |
InChI Key |
BXFODLODCCUQLA-UHFFFAOYSA-N |
Canonical SMILES |
CNNC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation with Methylrhodamine
A widely cited method involves the condensation of 5-nitro-2-furfural with methylrhodamine (3-methyl-2-thioxothiazolidin-4-one) in acetic acid and sodium acetate. This reaction, detailed in US3514451A , proceeds via a Knoevenagel-type condensation mechanism, where the aldehyde group of 5-nitro-2-furfural reacts with the active methylene group of methylrhodamine.
Procedure :
- Reactants : 5-Nitro-2-furfural (14.4 g), methylrhodamine (10 g), sodium acetate (26.1 g), and glacial acetic acid (123 mL).
- Conditions : The mixture is heated at 60°C for 1.5 hours, cooled, and filtered.
- Workup : The crude product is recrystallized from a dimethylformamide (DMF)-ethanol mixture.
- Yield : 86% (23.3 g) of a red crystalline solid with a melting point of 188–190°C.
Mechanistic Insight :
The reaction forms a conjugated system through the elimination of water, stabilized by the electron-withdrawing nitro group on the furan ring. Sodium acetate acts as a base to deprotonate the active methylene group, facilitating nucleophilic attack on the aldehyde.
Carbodiimide-Mediated Coupling
A modern method from Pharmaceutics (2022) employs 1,1'-carbonyldiimidazole (CDI) to activate 5-nitrofuran-2-carboxylic acid for coupling with N-methylhydrazine in 1,4-dioxane.
Procedure :
- Activation : 5-Nitrofuran-2-carboxylic acid (785 mg, 5 mmol) is treated with CDI (811 mg, 5 mmol) in 1,4-dioxane (25 mL) at room temperature for 1 hour.
- Coupling : N-Methylhydrazine (5 mmol) is added, and the mixture is refluxed for 1 hour.
- Workup : The solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/methanol).
- Yield : 7% (low yield attributed to competing side reactions).
Analytical Data :
- ESI-MS : m/z 265.4 [M + H]⁺.
- IR (cm⁻¹) : 3107 (N–H stretch), 1657 (C=O), 1587 (NO₂ asymmetric stretch).
Comparative Analysis of Synthetic Methods
Critical Observations :
- The acid-catalyzed method offers the highest yield but requires corrosive acetic acid.
- The CDI-mediated route, while modern, suffers from low yields due to imidazole byproduct formation.
- Hydrazide condensation balances simplicity and environmental friendliness but lacks detailed yield data.
Analytical Characterization
Spectroscopic Data
IR Spectroscopy :
Mass Spectrometry :
Elemental Analysis :
Chromatographic Purity
- HPLC : Patent methods report >95% purity after recrystallization.
- TLC : Rf = 0.59 (ethyl acetate/methanol 9:1).
Challenges and Optimization Opportunities
Side Reactions
Scalability Issues
- Acid-Catalyzed Method : Large-scale acetic acid use raises safety and waste concerns.
- CDI Method : Low yields make industrial adoption impractical without optimization.
Chemical Reactions Analysis
N’-methyl-5-nitrofuran-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-methyl-5-nitrofuran-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications.
Industry: It is used in the development of new antimicrobial agents and other industrial applications.
Mechanism of Action
The mechanism of action of N’-methyl-5-nitrofuran-2-carbohydrazide involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the inhibition of essential biological processes such as DNA, RNA, and protein synthesis . The compound targets multiple molecular pathways, making it effective against a broad range of microorganisms.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound achieves a high yield (90%) due to optimized reaction conditions (e.g., DMSO solvent, mild temperatures) , contrasting with lower yields (7–30%) for amide derivatives requiring coupling reagents like CDI .
- Thermal Stability : The high melting point (302–303°C) of N'-methyl-5-nitrofuran-2-carbohydrazide reflects strong intermolecular hydrogen bonding and π-stacking, absent in analogs with flexible alkyl chains (e.g., compound 3, mp 52–54°C) .
Spectroscopic and Electronic Properties
Key Observations :
- The N-methyl group in the target compound shifts the N=CH proton to δ 8.66 ppm, compared to δ 8.43–8.44 ppm in non-methylated analogs .
- Nitro group effects : The nitro substituent at the 5-position of the furan ring increases electrophilicity, facilitating nucleophilic attack in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
